molecular formula C8H14O2 B6148186 4-cyclopropyloxan-4-ol CAS No. 1416439-69-4

4-cyclopropyloxan-4-ol

Cat. No.: B6148186
CAS No.: 1416439-69-4
M. Wt: 142.2
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Description

4-cyclopropyloxan-4-ol is a cyclic organic compound with the chemical formula C8H14O2. It is characterized by a cyclopropyl group attached to an oxane ring, which includes a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with an oxane derivative in the presence of a strong acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyloxane derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyloxane ketones, aldehydes, and various substituted derivatives. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4-cyclopropyloxan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-cyclopropyloxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclopropyl group may also interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanol: Similar in structure but lacks the oxane ring.

    Cyclohexanol: Contains a six-membered ring instead of the oxane ring.

    Tetrahydrofuran: Similar ring structure but lacks the cyclopropyl group.

Uniqueness

4-cyclopropyloxan-4-ol is unique due to the presence of both the cyclopropyl group and the oxane ring, which confer distinct chemical and physical properties.

Properties

CAS No.

1416439-69-4

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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